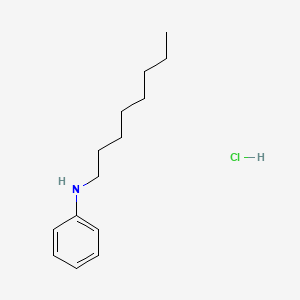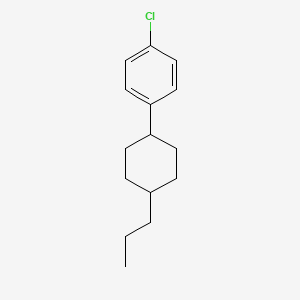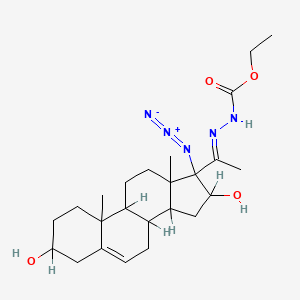![molecular formula C16H15N3O2 B14148223 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B14148223.png)
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enylidene linkage, and a pyridine-2-carboxamide moiety. Its distinct structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with pyridine-2-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the condensation process.
Catalyst: A catalyst such as p-toluenesulfonic acid or a similar acidic catalyst is often used to promote the reaction.
Solvent: Common solvents used in the reaction include ethanol, methanol, or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
作用機序
The mechanism of action of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
The exact mechanism of action may vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide: This compound shares a similar structural framework but differs in the presence of a nitrophenyl group and a pyrazole ring.
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-3-carboxamide: This compound is closely related but differs in the position of the carboxamide group on the pyridine ring.
The uniqueness of N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide lies in its specific structural features and the resulting chemical and biological properties.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-10-3-2-7-13(15)8-6-12-18-19-16(20)14-9-4-5-11-17-14/h2-12H,1H3,(H,19,20)/b8-6+,18-12+ |
InChIキー |
BJWSTHRRVYHEGR-HIOLSYOPSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CC=N2 |
正規SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CC=N2 |
溶解性 |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)



![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)


![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)


